Tetrabenazine-D7

Description

BenchChem offers high-quality Tetrabenazine-D7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabenazine-D7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H27NO3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |

InChI Key |

MKJIEFSOBYUXJB-QCSJFPTQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Tetrabenazine-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tetrabenazine-D7, a deuterated analog of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine. This document details the synthetic methodologies, experimental protocols, and analytical techniques for the characterization of this stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Tetrabenazine is a drug used for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1] Its deuterated analog, Tetrabenazine-D7, where seven hydrogen atoms on the isobutyl group are replaced with deuterium, serves as an invaluable tool in analytical and research settings. The isotopic labeling provides a distinct mass signature, allowing for precise quantification in biological matrices when used as an internal standard in mass spectrometry-based assays.[2] This guide outlines the synthetic pathways to obtain Tetrabenazine-D7 and the rigorous analytical methods required to confirm its isotopic purity.

Synthesis of Tetrabenazine-D7

The synthesis of Tetrabenazine-D7 involves the preparation of a deuterated isobutyl synthon followed by its incorporation into the tetrabenazine scaffold. The general synthetic approach is a modification of the classical racemic synthesis of tetrabenazine.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the synthesis of a key deuterated intermediate and its subsequent condensation and cyclization to form the final product.

Caption: Synthetic workflow for Tetrabenazine-D7.

Experimental Protocols

2.2.1. Stage 1: Preparation of Isobutyl-d7 Bromide

This stage focuses on the synthesis of the key deuterated building block, isobutyl-d7 bromide.

-

Step 1: Deuteration of Isobutyraldehyde

-

Isobutyraldehyde can be deuterated using methods such as N-heterocyclic carbene (NHC) catalysis in the presence of D₂O, which allows for efficient hydrogen-deuterium exchange at the formyl and α-positions.[3][4]

-

Protocol: To a solution of isobutyraldehyde (1.0 eq) in a suitable organic solvent, add an NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and D₂O (excess). The reaction is stirred at room temperature until complete deuteration is observed by NMR spectroscopy. The deuterated isobutyraldehyde (isobutyraldehyde-d7) is then isolated by extraction and distillation.

-

-

Step 2: Reduction to Isobutyl-d7 Alcohol

-

The resulting isobutyraldehyde-d7 is reduced to the corresponding alcohol.

-

Protocol: Isobutyraldehyde-d7 (1.0 eq) is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran and cooled in an ice bath. A reducing agent such as lithium aluminum deuteride (LiAlD₄) (to maintain isotopic labeling) is added portion-wise. The reaction is stirred until completion, followed by a standard aqueous workup to yield isobutyl-d7 alcohol.

-

-

Step 3: Bromination to Isobutyl-d7 Bromide

-

The deuterated alcohol is converted to the bromide, a key reagent for the subsequent steps.

-

Protocol: Isobutyl-d7 alcohol (1.0 eq) is cooled and treated with phosphorus tribromide (PBr₃) (approx. 0.4 eq) with stirring, maintaining a low temperature.[5][6] After the addition is complete, the mixture is stirred and then distilled to yield crude isobutyl-d7 bromide. The crude product is washed with water, neutralized with a sodium bicarbonate solution, washed again, dried over calcium chloride, and finally purified by distillation.[6]

-

2.2.2. Stage 2: Synthesis of Tetrabenazine-D7

This stage involves the construction of the tetrabenazine core using the deuterated synthon.

-

Step 4: Preparation of the Deuterated Mannich Base

-

The deuterated isobutyl-d7 bromide is used to prepare a key intermediate for the condensation reaction. A common intermediate in tetrabenazine synthesis is a Mannich base derived from a ketone. An analogous deuterated intermediate is required here. A plausible route involves the reaction of a deuterated ketone synthon with a secondary amine and formaldehyde. A more direct approach, however, utilizes a pre-formed side chain that is then cyclized. A key intermediate for the standard tetrabenazine synthesis is 3-(dimethylaminomethyl)-5-methyl-2-hexanone. For the D7 synthesis, a deuterated equivalent is necessary.

-

-

Step 5: Condensation and Cyclization

-

The final step involves the condensation of the deuterated side-chain precursor with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

-

Protocol: 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (1.0 eq) is dissolved in water and cooled. The deuterated Mannich base (or a similar deuterated side-chain synthon) is added with stirring. The reaction mixture is stirred for several days at room temperature. The resulting precipitate is filtered, and the crude Tetrabenazine-D7 is recrystallized from a suitable solvent such as methanol to yield the purified product.

-

Isotopic Purity and Characterization

The determination of isotopic purity is critical to validate the synthesis and to ensure the suitability of Tetrabenazine-D7 as an internal standard. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

The workflow for assessing the purity of the synthesized Tetrabenazine-D7 is as follows:

Caption: Analytical workflow for Tetrabenazine-D7.

Experimental Protocols for Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical purity of the synthesized compound.

-

Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[7] Detection is performed using a UV detector. The purity is calculated based on the peak area of the main component relative to the total peak area.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Purpose: To confirm the molecular weight and determine the isotopic distribution.

-

Method: The sample is analyzed using an LC-MS/MS system. The mass spectrum will show the molecular ion peak corresponding to Tetrabenazine-D7 (C₁₉H₂₀D₇NO₃, exact mass: 324.24 g/mol ). High-resolution mass spectrometry (HRMS) is essential to resolve the isotopic peaks (M, M+1, M+2, etc.) and accurately determine the isotopic enrichment by comparing the experimental isotopic pattern with the theoretical pattern for the desired level of deuteration. The fragmentation pattern can also be compared to that of unlabeled tetrabenazine to confirm the structure. The major fragment ions for tetrabenazine are observed at m/z 191, 260, and 261.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and determine the extent and position of deuteration.

-

¹H NMR: The ¹H NMR spectrum of Tetrabenazine-D7 will show a significant reduction or absence of signals corresponding to the isobutyl group protons compared to the spectrum of unlabeled tetrabenazine.[9][10] The integration of the remaining proton signals relative to a known internal standard or to the aromatic protons of the tetrabenazine core can be used to calculate the percentage of deuterium incorporation.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for the deuterated carbons will be split into multiplets due to C-D coupling and may have a lower intensity.

-

²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of deuteration.

-

Data Presentation

The quantitative data for a typical batch of synthesized or commercially available Tetrabenazine-D7 should be summarized for clarity.

| Parameter | Method | Specification |

| Chemical Formula | - | C₁₉H₂₀D₇NO₃ |

| Molecular Weight | - | 324.47 g/mol |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |

| Appearance | Visual | White to off-white solid |

| Solubility | - | Soluble in Chloroform |

Conclusion

The synthesis of Tetrabenazine-D7 requires a multi-step process involving the preparation of a deuterated isobutyl synthon and its subsequent incorporation into the tetrabenazine framework. Rigorous analytical characterization using HPLC, LC-MS/MS, and NMR spectroscopy is imperative to confirm the chemical and isotopic purity of the final product. This guide provides the fundamental protocols and workflows to aid researchers in the successful synthesis and validation of Tetrabenazine-D7 for its application in advanced scientific research.

References

- 1. Tetrabenazine - Wikipedia [en.wikipedia.org]

- 2. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Deuterium Labeling Positions in Tetrabenazine-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Tetrabenazine-D7, a crucial internal standard for the bioanalysis of the hyperkinetic movement disorder drug, tetrabenazine. This document details the precise locations of deuterium incorporation, methods for its characterization, and the underlying pharmacology of tetrabenazine.

Introduction to Tetrabenazine and the Role of Deuterium Labeling

Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into presynaptic vesicles.[1][2][3] By depleting the stores of these neurotransmitters, tetrabenazine alleviates the symptoms of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1]

Deuterium-labeled internal standards are indispensable in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Tetrabenazine-D7 serves as an ideal internal standard for tetrabenazine and its metabolites due to its identical chemical properties and distinct mass, allowing for precise and accurate quantification in complex biological matrices. The seven deuterium atoms provide a significant mass shift, minimizing isotopic overlap with the unlabeled analyte.

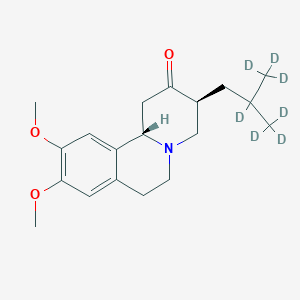

Deuterium Labeling Positions in Tetrabenazine-D7

The strategic placement of seven deuterium atoms in Tetrabenazine-D7 is on the isobutyl side chain at the C-3 position of the benzo[a]quinolizine core. This is explicitly detailed in its chemical nomenclature.

IUPAC Name: rel-(3S, 11bS)-9, 10-dimethoxy-3-(2-(methyl-d3)propyl-2, 3, 3, 3-d4)-1, 3, 4, 6, 7, 11b-hexahydro-2H-pyrido[2, 1-a]isoquinolin-2-one[5]

Chemical Structure:

Caption: Chemical structure of Tetrabenazine-D7 with deuterium atoms highlighted in blue.

The labeling pattern is as follows:

-

Three deuterium atoms (d3) replace the three hydrogen atoms of the methyl group on the isobutyl side chain.

-

Four deuterium atoms (d4) replace the four hydrogen atoms on the propyl portion of the isobutyl side chain.

This specific labeling on a metabolically stable part of the molecule ensures that the deuterium atoms are not lost during biological processing, a critical feature for an internal standard.

Quantitative Data: Isotopic Purity and Distribution

The isotopic purity of Tetrabenazine-D7 is a critical parameter for its use as an internal standard. While a specific Certificate of Analysis may vary between suppliers, a typical batch of Tetrabenazine-D7 exhibits high isotopic enrichment.

Table 1: Representative Isotopic Distribution for Tetrabenazine-D7

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d7 | +7 | > 98% |

| d6 | +6 | < 1.5% |

| d5 | +5 | < 0.5% |

| d0 (unlabeled) | 0 | < 0.01% |

Note: The data presented in this table is representative and may not reflect the exact specifications of all commercially available Tetrabenazine-D7. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

Proposed Synthesis of Tetrabenazine-D7

While specific, proprietary synthesis protocols for Tetrabenazine-D7 are not publicly available, a plausible synthetic route can be devised based on established methods for tetrabenazine synthesis and deuteration of alkyl halides. The classical synthesis of tetrabenazine involves the condensation of a dihydroisoquinoline derivative with a suitably functionalized isobutyl-containing fragment.

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for Tetrabenazine-D7.

-

Preparation of Isobutyl-d7 Bromide: Commercially available isobutanol-d8 can be converted to isobutyl-d7 bromide using a standard brominating agent such as phosphorus tribromide (PBr3).

-

Alkylation: The deuterated isobutyl-d7 bromide is then used to alkylate a suitable dihydroisoquinoline precursor.

-

Cyclization: The resulting intermediate undergoes cyclization to form the tetrabenazine-D7 core structure.

-

Purification: The final product is purified using standard chromatographic techniques.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The isotopic distribution of Tetrabenazine-D7 is typically determined using high-resolution mass spectrometry (e.g., LC-TOF or LC-Orbitrap).

Experimental Workflow:

Caption: Workflow for determining isotopic purity by HRMS.

Protocol:

-

Sample Preparation: A dilute solution of Tetrabenazine-D7 is prepared in a suitable solvent (e.g., acetonitrile/water).

-

LC-HRMS Analysis: The sample is injected into an LC-HRMS system. Chromatographic separation is performed to isolate the Tetrabenazine-D7 peak from any potential impurities. The mass spectrometer is operated in full-scan mode with high resolution and mass accuracy.

-

Data Analysis:

-

The mass spectrum corresponding to the Tetrabenazine-D7 peak is extracted.

-

The intensities of the ion signals for each isotopologue (d0 to d7) are measured.

-

The relative abundance of each isotopologue is calculated as a percentage of the total ion intensity of all isotopologues.

-

Corrections for the natural abundance of isotopes (e.g., 13C) may be applied for highly accurate measurements.

-

Quantification of Tetrabenazine in Biological Samples using Tetrabenazine-D7

Tetrabenazine-D7 is employed as an internal standard in LC-MS/MS methods for the quantification of tetrabenazine in plasma or other biological matrices.

Table 2: Typical LC-MS/MS Parameters for Tetrabenazine Quantification

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Tetrabenazine: m/z 318.2 -> 177.1; Tetrabenazine-D7: m/z 325.2 -> 177.1 |

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.

Mechanism of Action of Tetrabenazine: VMAT2 Inhibition

Tetrabenazine exerts its therapeutic effect by reversibly inhibiting VMAT2, a transporter protein located on the membrane of synaptic vesicles.

Signaling Pathway:

Caption: Inhibition of VMAT2 by tetrabenazine leads to dopamine depletion.

-

Normal Function: VMAT2 actively transports monoamines, such as dopamine, from the cytoplasm of the presynaptic neuron into synaptic vesicles. This process is driven by a proton gradient maintained by a vesicular H+-ATPase.

-

Inhibition by Tetrabenazine: Tetrabenazine binds to VMAT2 and blocks the translocation of monoamines into the vesicles.

-

Depletion of Monoamines: The monoamines that remain in the cytoplasm are metabolized by enzymes like monoamine oxidase (MAO).

-

Reduced Neurotransmission: The depletion of monoamines in the synaptic vesicles leads to a decrease in their release into the synaptic cleft, thereby reducing neurotransmission and alleviating the symptoms of hyperkinetic disorders.[3]

Conclusion

Tetrabenazine-D7 is a well-characterized and essential tool for the accurate quantification of tetrabenazine in research and clinical settings. The seven deuterium atoms are strategically located on the isobutyl side chain, providing a stable and distinct mass shift for use as an internal standard. Understanding the precise labeling positions, isotopic purity, and the underlying mechanism of action of tetrabenazine is crucial for its effective application in drug development and therapeutic drug monitoring. This guide provides a foundational resource for scientists and researchers working with this important deuterated compound.

References

- 1. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Deuterated Standards in Advancing VMAT2 Inhibitor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: VMAT2 as a Therapeutic Target

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into synaptic vesicles.[1][2][3][4] This process is vital for the storage and subsequent release of these neurotransmitters into the synaptic cleft, playing a fundamental role in neurotransmission.[5] Dysregulation of monoamine systems, particularly an excess of dopamine, is implicated in the pathophysiology of hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[1] Consequently, inhibiting VMAT2 to reduce the presynaptic packaging and release of dopamine has emerged as a key therapeutic strategy for these conditions.[5][6][7]

Tetrabenazine was the first VMAT2 inhibitor to be approved for the treatment of chorea in Huntington's disease.[8] However, its clinical use is often limited by a short half-life, rapid and variable metabolism, and a side-effect profile that can include depression, somnolence, and akathisia.[8] These limitations spurred the development of novel VMAT2 inhibitors with improved pharmacokinetic and tolerability profiles.

The Advent of Deuterated VMAT2 Inhibitors

A significant advancement in VMAT2 inhibitor development has been the application of deuterium chemistry. Deuterium, a stable isotope of hydrogen, forms a stronger chemical bond with carbon.[9] The strategic replacement of hydrogen with deuterium at key metabolic sites in a drug molecule can slow down its metabolism by cytochrome P450 enzymes, a phenomenon known as the "deuterium kinetic isotope effect."[1][10] This approach led to the development of deutetrabenazine, a deuterated analog of tetrabenazine.[2]

The primary advantage of deuteration in this context is the prolonged plasma half-life of the active metabolites and reduced metabolic variability.[1][11] This allows for lower and less frequent dosing compared to tetrabenazine, which can lead to more stable drug concentrations in the bloodstream and an improved side-effect profile.[11][12]

Alongside deutetrabenazine, valbenazine represents another second-generation VMAT2 inhibitor. Valbenazine is a prodrug that is metabolized to a single active metabolite, (+)-α-dihydrotetrabenazine, which is a potent VMAT2 inhibitor.[6][7] This contrasts with tetrabenazine and deutetrabenazine, which are metabolized to a mixture of several active isomers.[6]

This guide provides an in-depth overview of the research and development of VMAT2 inhibitors, with a focus on the role of deuterated standards. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data on VMAT2 Inhibitors

The following tables summarize key pharmacokinetic, pharmacodynamic, and clinical efficacy data for tetrabenazine, deutetrabenazine, and valbenazine and their metabolites.

Table 1: Pharmacokinetic Properties of VMAT2 Inhibitors and Their Active Metabolites

| Compound/Metabolite | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Notes |

| Tetrabenazine | Very low, often below detection | - | Short | Extensively metabolized to α-HTBZ and β-HTBZ.[13] |

| d6-Tetrabenazine (Deutetrabenazine) | - | - | - | - |

| Deuterated Dihydrotetrabenazine (total) | 45.33 ± 8.31 (15 mg dose) | - | - | From an extended-release formulation.[13] |

| Deuterated Dihydrotetrabenazine (total) | 67.49 ± 16.72 (22.5 mg dose) | - | - | From an extended-release formulation.[13] |

| Valbenazine | - | - | 15–20 | Allows for once-daily administration.[7] |

| (+)-α-HTBZ (from Valbenazine) | - | - | 22.2 | The primary active metabolite of valbenazine.[14][15] |

| (+)-β-deuHTBZ (from Deutetrabenazine) | - | - | 7.7 | A key potent VMAT2-inhibiting metabolite of deutetrabenazine.[14][15] |

Table 2: VMAT2 Binding Affinity and Off-Target Interactions of Active Metabolites

| Metabolite | VMAT2 Ki (nM) | Primary Off-Target Receptors | Notes |

| From Deutetrabenazine | |||

| (+)-Metabolites | ~10 | - | Active moieties that inhibit VMAT2.[16] |

| (-)-Metabolites | >1000 | Serotonin 5HT7 | [16] |

| (-)-α-deuHTBZ | Weak inhibitor | Dopamine (D2S, D3), Serotonin (5-HT1A, 5-HT2B, 5-HT7) | Represents 66% of circulating deuHTBZ metabolites.[14][15] |

| (+)-β-deuHTBZ | Potent inhibitor | - | Represents 29% of total circulating deuHTBZ metabolites.[14][15] |

| From Valbenazine | |||

| (+)-α-HTBZ | Potent inhibitor | Negligible affinity for dopamine, serotonin, and adrenergic receptors | The sole active HTBZ metabolite of valbenazine.[14][15] |

Table 3: Clinical Efficacy of Deuterated VMAT2 Inhibitors

| Study | Indication | Drug | Primary Endpoint | Result |

| First-HD | Huntington's Disease Chorea | Deutetrabenazine | Change in UHDRS Total Maximal Chorea Score | -4.4 (Deutetrabenazine) vs. -1.9 (Placebo), P < 0.001[12] |

| ARM-TD | Tardive Dyskinesia | Deutetrabenazine | Change in AIMS Score from Baseline to Week 12 | -3.0 (Deutetrabenazine) vs. -1.6 (Placebo), P = 0.019[12][17] |

| AIM-TD | Tardive Dyskinesia | Deutetrabenazine | Change in AIMS Score from Baseline to Week 12 | -3.3 (Deutetrabenazine) vs. -1.4 (Placebo), P < 0.001 |

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for VMAT2 using a competitive radioligand binding assay with [3H]dihydrotetrabenazine ([3H]DTBZ).

Materials:

-

Rat striatal tissue homogenates (or cells expressing recombinant VMAT2)

-

[3H]DTBZ (radioligand)

-

Test compound (e.g., deuterated VMAT2 inhibitor)

-

Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a reaction tube, add the tissue homogenate (containing VMAT2), a fixed concentration of [3H]DTBZ (e.g., 10 nM), and the test compound at various concentrations.[18][19]

-

For determining non-specific binding, add a high concentration of a known VMAT2 inhibitor (e.g., 100 µM reserpine) instead of the test compound.[18][19]

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competitive binding equation using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Uptake Assay

This protocol measures the ability of a test compound to inhibit the transport of a monoamine substrate (e.g., dopamine) into synaptic vesicles.

Materials:

-

Isolated synaptic vesicles from rat striatum (or VMAT2-expressing cells)

-

[3H]Dopamine (radiolabeled substrate)

-

Test compound

-

Uptake buffer (containing ATP and Mg2+ to energize the vesicles)

-

Stop buffer (ice-cold buffer to terminate the reaction)

-

Scintillation counter

Procedure:

-

Prepare synaptic vesicles and resuspend them in the uptake buffer.

-

Pre-incubate the vesicles with various concentrations of the test compound.

-

Initiate the uptake reaction by adding [3H]Dopamine.

-

Incubate at a physiological temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Terminate the reaction by adding ice-cold stop buffer and rapid filtration.

-

Wash the filters to remove external radiolabel.

-

Quantify the radioactivity retained on the filters, which represents the amount of [3H]Dopamine taken up into the vesicles.

Data Analysis:

-

Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the log concentration of the test compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a deuterated VMAT2 inhibitor in rats or mice.

Materials:

-

Test compound (deuterated VMAT2 inhibitor) and its non-deuterated counterpart

-

Vehicle for drug administration (e.g., saline, PEG400)

-

Rodents (e.g., Sprague-Dawley rats)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Administer the test compound to a group of rodents via the intended clinical route (e.g., oral gavage).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from the animals.

-

Process the blood samples to obtain plasma.

-

Extract the drug and its metabolites from the plasma samples.

-

Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated analytical method like LC-MS/MS.

Data Analysis:

-

Plot the plasma concentration of the drug and its metabolites versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the concentration-time curve)

-

t1/2 (elimination half-life)

-

-

Compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds.

Visualizations

Caption: VMAT2-mediated packaging of monoamines into synaptic vesicles.

Caption: Workflow for a VMAT2 radioligand binding assay.

Caption: Comparison of the metabolism of VMAT2 inhibitors.

Conclusion

The strategic use of deuterated standards in VMAT2 inhibitor research has led to the development of new therapeutic options with improved pharmacokinetic profiles and better tolerability compared to first-generation inhibitors. Deutetrabenazine exemplifies the successful application of the deuterium kinetic isotope effect to slow drug metabolism, resulting in more stable plasma concentrations and allowing for less frequent dosing. This, in turn, can lead to a reduction in adverse effects and improved patient compliance. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate novel VMAT2 inhibitors, including those incorporating deuteration. As our understanding of the structure and function of VMAT2 continues to grow, so too will the opportunities for designing and developing even more selective and effective inhibitors for the treatment of hyperkinetic movement disorders and other neuropsychiatric conditions.

References

- 1. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20210038593A1 - Methods for the Administration of Certain VMAT2 Inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. cambridge.org [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 12. tandfonline.com [tandfonline.com]

- 13. CA2883641A1 - Formulations pharmacokinetics of deuterated benzoquinoline inhibitors of vesicular monoamine transporter 2 - Google Patents [patents.google.com]

- 14. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deutetrabenazine Targets VMAT2 With Precision, Analysis Finds | TD360 [td-360.com]

- 17. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tetrabenazine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for the treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] It acts by depleting monoamines such as dopamine, serotonin, and norepinephrine from nerve terminals.[1] Due to its rapid and extensive metabolism in the liver to active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), and a variable half-life among individuals, a sensitive and robust analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring.[3][4] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma, utilizing tetrabenazine-D7 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[5][6]

Experimental Workflow

The following diagram outlines the major steps in the sample preparation and analysis workflow.

Caption: Experimental workflow for tetrabenazine quantification.

Tetrabenazine Metabolism

Tetrabenazine is extensively metabolized, primarily by carbonyl reductase, to its two major active metabolites, α-HTBZ and β-HTBZ. These metabolites are further metabolized by cytochrome P450 enzymes, mainly CYP2D6.[3][4]

Caption: Simplified metabolic pathway of tetrabenazine.

Materials and Methods

Reagents and Materials

-

Tetrabenazine reference standard

-

Tetrabenazine-D7 internal standard

-

α-Dihydrotetrabenazine reference standard

-

β-Dihydrotetrabenazine reference standard

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Ultrapure water

-

Control human plasma (K2-EDTA)

-

C18 Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph (e.g., Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., API-4000)[5]

-

Analytical balance

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tetrabenazine, α-HTBZ, β-HTBZ, and tetrabenazine-D7 (IS) in acetonitrile.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of acetonitrile and water (60:40, v/v) to prepare working standard solutions for calibration curve construction.

-

Working IS Solution (1000 ng/mL): Dilute the tetrabenazine-D7 primary stock solution with the same diluent to achieve a final concentration of 1000 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Pipette 200 µL of human plasma into a labeled polypropylene tube.

-

Add the internal standard (tetrabenazine-D7) to each sample.

-

Load the entire sample onto a C18 SPE cartridge, previously conditioned with methanol and water.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase and transfer to an autosampler vial for analysis.[5][6]

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 analytical column.[5]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | Zorbax SB C18 (50 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (60:40, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Run Time | 2.5 minutes |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Optimized LC-MS/MS parameters.[5][6]

Mass Spectrometric Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrabenazine | 318.2 | 220.0 |

| α-Dihydrotetrabenazine | 320.2 | 302.4 |

| β-Dihydrotetrabenazine | 320.2 | 165.2 |

| Tetrabenazine-D7 (IS) | 325.1 | 220.0 |

Table 2: Multiple Reaction Monitoring (MRM) transitions for tetrabenazine, its metabolites, and the internal standard.[6]

Method Validation and Performance

The method was validated according to FDA guidelines, assessing selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.[5]

| Parameter | Tetrabenazine | α- and β-Dihydrotetrabenazine |

| Linearity Range | 0.01 - 5.03 ng/mL | 0.50 - 100 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.99 | ≥ 0.99 |

| Precision (%RSD) | Within acceptable limits | Within acceptable limits |

| Accuracy (%Bias) | Within acceptable limits | Within acceptable limits |

Table 3: Summary of quantitative performance.[5]

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma. The use of solid-phase extraction provides clean sample extracts, and the stable isotope-labeled internal standard, tetrabenazine-D7, ensures high accuracy and precision. With a short run time of 2.5 minutes, this high-throughput method is well-suited for clinical and pharmacokinetic studies, enabling the analysis of over 300 samples per day.[5] The method meets the requirements for bioanalytical method validation as per regulatory guidelines.[5][7]

References

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneonatalsurg.com [jneonatalsurg.com]

Bioanalytical Method for Tetrabenazine Using Tetrabenazine-D7 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of tetrabenazine (TBZ) and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs tetrabenazine-d7 as an internal standard (IS) to ensure accuracy and precision.

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Accurate quantification of tetrabenazine and its pharmacologically active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This bioanalytical method provides a sensitive, specific, and robust workflow for this purpose. The use of a stable isotope-labeled internal standard, tetrabenazine-d7, is critical for correcting for variability during sample preparation and analysis.[1][2]

Metabolic Pathway of Tetrabenazine

Tetrabenazine undergoes extensive metabolism in the liver. The parent drug is reduced by carbonyl reductases to its two major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to O-dealkylated forms.[3]

Caption: Metabolic conversion of tetrabenazine to its active metabolites.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[4]

Materials and Reagents

-

Tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine reference standards

-

Tetrabenazine-d7 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (Ultrapure)

-

Human plasma (blank, drug-free)

Equipment

-

LC-MS/MS system (e.g., API-4000 or equivalent)[4]

-

High-performance liquid chromatography (HPLC) system

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

SPE manifold

Sample Preparation: Solid-Phase Extraction (SPE)

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

Protocol Steps:

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]

-

Sample Preparation: To 200 µL of human plasma, add a known concentration of tetrabenazine-d7 internal standard.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes and the internal standard with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | Zorbax SB C18 (or equivalent)[4] |

| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized based on instrument |

Method Validation Data

The following tables summarize the quantitative data from the method validation, demonstrating its performance and reliability.

Linearity

The method demonstrated excellent linearity over the following concentration ranges.[4]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 |

| α-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |

| β-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |

Precision and Accuracy

The precision and accuracy of the method were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[7]

| Analyte | QC Level | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) |

| Tetrabenazine | LLOQ | 0.01 | 1.84 | 3.21 | 100.0 | 101.5 |

| LQC | 0.03 | 2.56 | 3.87 | 102.3 | 103.1 | |

| MQC | 2.51 | 1.98 | 2.45 | 101.2 | 100.8 | |

| HQC | 4.02 | 1.54 | 2.11 | 99.8 | 100.2 | |

| α-DHTBZ | LLOQ | 0.50 | 3.06 | 4.12 | 102.6 | 103.4 |

| LQC | 1.51 | 2.11 | 3.01 | 101.3 | 101.9 | |

| MQC | 50.4 | 1.87 | 2.54 | 100.5 | 100.9 | |

| HQC | 80.3 | 1.43 | 2.01 | 99.6 | 100.1 | |

| β-DHTBZ | LLOQ | 0.50 | 10.4 | 11.2 | 96.6 | 97.2 |

| LQC | 1.50 | 3.21 | 4.54 | 102.1 | 102.8 | |

| MQC | 50.2 | 2.43 | 3.12 | 100.8 | 101.3 | |

| HQC | 80.0 | 1.98 | 2.65 | 99.9 | 100.4 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process is efficient and that endogenous plasma components do not interfere with quantification.[7]

| Analyte | Mean Recovery (%) | Recovery Precision (%RSD) | Matrix Effect (%) |

| Tetrabenazine | 74.9 | 3.84 | Not Significant |

| α-Dihydrotetrabenazine | 73.0 | 2.01 | Not Significant |

| β-Dihydrotetrabenazine | 73.0 | 4.05 | Not Significant |

| Tetrabenazine-d7 (IS) | 70.7 | 4.21 | Not Significant |

Stability

The stability of tetrabenazine and its metabolites was evaluated under various conditions to ensure the integrity of the samples during handling and storage. The analytes were found to be stable under the following conditions.[7]

| Stability Condition | Duration | Finding |

| Freeze-Thaw | 5 cycles | Stable[8][9] |

| Short-Term (Bench-Top) | 24 hours | Stable |

| Long-Term | 55 days at -70°C | Stable[7] |

| Post-Preparative | 34 hours | Stable in autosampler |

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of tetrabenazine and its active metabolites in human plasma. The use of tetrabenazine-d7 as an internal standard, coupled with a robust solid-phase extraction procedure, ensures high accuracy, precision, and reliability of the results. This method is suitable for a wide range of applications in clinical and pharmaceutical research.

References

- 1. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetrabenazine Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders. Accurate quantification of tetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the three most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Quantitative Data Summary

The choice of sample preparation method can significantly impact the accuracy, precision, and sensitivity of the analytical method. The following table summarizes key quantitative parameters for the different techniques.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Analyte | Tetrabenazine | Tetrabenazine | Tetrabenazine |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Linear Range | 0.01 - 5.03 ng/mL[1] | Data not available | Data not available |

| Recovery | ~70% | >80% | >90% |

| Matrix Effect | Minimal | Moderate | Significant |

| Analysis Time | ~30 minutes | ~20 minutes | ~15 minutes |

| Selectivity | High | Moderate | Low |

| Automation Potential | High | Moderate | High |

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[1]

Materials:

-

C18 SPE Cartridges

-

Human plasma sample (200 µL)

-

Internal Standard (Tetrabenazine-d7)

-

Methanol (for conditioning and elution)

-

5 mM Ammonium acetate

-

Acetonitrile

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).

-

Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute tetrabenazine and its metabolites from the cartridge with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (60:40 v/v mixture of acetonitrile and 5 mM ammonium acetate).[1]

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of basic drugs from plasma and should be optimized for tetrabenazine analysis.

Materials:

-

Human plasma sample (1 mL)

-

Internal Standard

-

Alkaline buffer (e.g., 0.1 M NaOH)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator

Protocol:

-

Sample Pre-treatment: To 1 mL of plasma in a centrifuge tube, add the internal standard.

-

pH Adjustment: Add 100 µL of alkaline buffer to the plasma sample and vortex briefly to mix. This step is to ensure tetrabenazine is in its non-ionized form for efficient extraction into the organic solvent.

-

Extraction: Add 5 mL of the extraction solvent (e.g., MTBE).

-

Mixing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction (LLE)

References

Solid-Phase Extraction Protocol for Enhanced LC-MS/MS Analysis of Tetrabenazine and its Metabolites in Human Plasma

Introduction

Tetrabenazine (TBZ) is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor utilized in the management of hyperkinetic movement disorders such as the chorea associated with Huntington's disease. Following administration, tetrabenazine is extensively metabolized to its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Accurate and reliable quantification of tetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction of tetrabenazine, α-HTBZ, and β-HTBZ from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocol is based on a validated method and provides high recovery and minimal matrix effects, ensuring data accuracy and precision.

Mechanism of Action

Tetrabenazine exerts its therapeutic effect by inhibiting VMAT2, a transporter protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles. This inhibition leads to the depletion of dopamine stores in nerve terminals, thereby reducing excessive dopaminergic signaling implicated in hyperkinetic movements.

Caption: Mechanism of action of Tetrabenazine.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of tetrabenazine and its metabolites from human plasma, followed by their quantification using LC-MS/MS.

Materials and Reagents

-

Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards

-

Tetrabenazine-d7 (Internal Standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

C18 SPE cartridges

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 200 µL of the plasma sample.

-

Add the internal standard (Tetrabenazine-d7) solution to each sample.

-

Vortex mix for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

A validated SPE method using C18 cartridges is employed for the extraction of the analytes and the internal standard from human plasma.[1]

Caption: Solid-Phase Extraction Workflow.

Detailed Steps:

-

Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-prepared 200 µL plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.

-

Elution: Elute tetrabenazine, its metabolites, and the internal standard from the cartridge using 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (60:40 v/v mixture of acetonitrile and 5 mM ammonium acetate).[1]

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and detection are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC Column | Zorbax SB C18[1] |

| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrabenazine | 318.2 | 220.0 |

| α-Dihydrotetrabenazine | 320.2 | 302.4 |

| β-Dihydrotetrabenazine | 320.2 | 165.2 |

| Tetrabenazine-d7 (IS) | 325.1 | 220.0 |

Quantitative Data Summary

The described SPE protocol in conjunction with the LC-MS/MS method was fully validated according to FDA guidelines, demonstrating excellent performance for the quantification of tetrabenazine and its metabolites in human plasma.[1]

Linearity and Range

The method exhibited excellent linearity over the following concentration ranges with a correlation coefficient (r²) of ≥ 0.99.[1]

| Analyte | Linear Range (ng/mL) |

| Tetrabenazine | 0.01 - 5.03[1] |

| α-Dihydrotetrabenazine | 0.50 - 100[1] |

| β-Dihydrotetrabenazine | 0.50 - 100[1] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method. The recovery of the analytes and the internal standard was consistent and reproducible. The matrix effect was found to be minimal, indicating that the SPE protocol effectively removes interfering components from the plasma matrix.

| Analyte | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |

| Tetrabenazine | 85.3 | 4.2 | 93.1 |

| α-Dihydrotetrabenazine | 88.1 | 3.8 | 95.6 |

| β-Dihydrotetrabenazine | 86.5 | 4.5 | 94.2 |

| Tetrabenazine-d7 (IS) | 87.2 | 3.9 | 94.8 |

Note: The quantitative data for recovery and matrix effect are representative values from a validated method and may vary slightly between laboratories.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a simple, rapid, and reliable method for the simultaneous extraction of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, from human plasma. When coupled with a validated LC-MS/MS method, this protocol delivers high recovery, minimal matrix effects, and excellent linearity, making it highly suitable for pharmacokinetic studies, clinical research, and therapeutic drug monitoring of tetrabenazine. The short run time of 2.5 minutes per sample allows for high-throughput analysis, enabling the processing of over 300 plasma samples per day.[1]

References

Application Note: High-Throughput UPLC-MS/MS Assay for the Simultaneous Quantification of Tetrabenazine and its Dihydrotetrabenazine Isomers in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of tetrabenazine (TBZ) and its active dihydrotetrabenazine (HTBZ) isomers, including α-HTBZ and β-HTBZ, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development activities involving tetrabenazine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated following FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1] Its therapeutic and potential off-target effects are attributed not only to the parent drug but also to its pharmacologically active metabolites, the dihydrotetrabenazine (HTBZ) isomers.[2][3] These isomers, which include (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ, exhibit different binding affinities for VMAT2 and other CNS receptors, making their individual quantification clinically relevant for assessing the overall risk-to-benefit profile of tetrabenazine therapy.[2][3]

This UPLC-MS/MS method provides a high-throughput analytical solution for the simultaneous quantification of tetrabenazine and its key metabolites, enabling researchers to gain a deeper understanding of its pharmacology.

Experimental Workflow

Caption: Experimental workflow for the UPLC-MS/MS analysis of tetrabenazine and its metabolites.

Experimental Protocols

Materials and Reagents

-

Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards

-

Tetrabenazine-d7 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (Milli-Q or equivalent)

-

Human plasma (blank)

-

C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.[4]

-

Spike with the internal standard, Tetrabenazine-d7.[4]

-

Perform solid-phase extraction using C18 cartridges.[4]

-

Condition the SPE cartridges.

-

Load the plasma sample.

-

Wash the cartridges to remove interferences.

-

Elute the analytes with an appropriate solvent mixture (e.g., 10% methanol/90% acetonitrile with 1% formic acid).[2]

-

-

Dry the eluent under a stream of nitrogen gas at 40 °C.[2]

-

Reconstitute the dried extract in the mobile phase for injection into the UPLC-MS/MS system.[2]

UPLC Conditions

| Parameter | Value |

| Column | Zorbax SB C18 or equivalent |

| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 2.5 minutes |

Note: Chromatographic conditions may require optimization based on the specific column and instrumentation used.

MS/MS Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 0.5 kV |

| Source Temperature | 400 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrabenazine | 318.2 | 220.0 |

| α-Dihydrotetrabenazine | 320.2 | 302.4 |

| β-Dihydrotetrabenazine | 320.2 | 165.2 |

| Tetrabenazine-d7 (IS) | 325.1 | 220.0 |

Note: The specific precursor and product ions may vary slightly depending on the instrument and tuning.

Quantitative Data

Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Linearity (r²) |

| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 |

| α-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |

| β-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |

Precision and Accuracy

The method demonstrates excellent intra- and inter-day precision and accuracy, with coefficients of variation (CV%) and relative errors (RE%) within acceptable limits as per FDA guidelines.

Metabolic Pathway of Tetrabenazine

Caption: Simplified metabolic reduction of tetrabenazine to its active dihydrotetrabenazine isomers.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of tetrabenazine and its primary active metabolites in human plasma.[4] The high-throughput nature of this assay, with a run time of just 2.5 minutes per sample, makes it well-suited for large-scale pharmacokinetic and clinical studies.[4] The ability to differentiate and quantify the dihydrotetrabenazine isomers is critical for a comprehensive understanding of the drug's overall pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Tetrabenazine and its Metabolites Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Following administration, tetrabenazine is extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Accurate quantification of tetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as deuterated tetrabenazine (e.g., tetrabenazine-d7), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing and instrument response.

These application notes provide a detailed protocol for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma using a deuterated internal standard and LC-MS/MS.

Metabolic Pathway of Tetrabenazine

Tetrabenazine undergoes extensive metabolism, primarily through reduction to its active dihydro-metabolites, α-HTBZ and β-HTBZ. These metabolites are further metabolized, including through O-demethylation. The use of deutetrabenazine, a deuterated form of tetrabenazine, slows the metabolism of the active metabolites, leading to a longer half-life.[1][2]

Caption: Metabolic pathway of tetrabenazine and deutetrabenazine.

Experimental Workflow

The overall workflow for the quantification of tetrabenazine and its metabolites involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General workflow for the bioanalysis of tetrabenazine and its metabolites.

Detailed Protocols

Materials and Reagents

-

Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards

-

Tetrabenazine-d7 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tetrabenazine, α-HTBZ, β-HTBZ, and tetrabenazine-d7 in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the tetrabenazine, α-HTBZ, and β-HTBZ stock solutions in a mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the tetrabenazine-d7 stock solution to a final concentration (e.g., 1000 ng/mL) in the reconstitution solvent.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of human plasma in a polypropylene tube, add a specified amount of the tetrabenazine-d7 internal standard working solution.[3]

-

Vortex the mixture for 30 seconds.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute the analytes with 1 mL of an appropriate elution solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.[3]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| HPLC System | Accela HPLC system or equivalent[1] |

| Column | Zorbax SB C18 (e.g., 4.6 x 150 mm, 3.5 µm)[3][4] or Gemini-NX C18 (3 µm; 150 mm × 4.6 mm i.d.)[1] |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (60:40, v/v)[3] or a gradient of acetonitrile/100 mM ammonium acetate (pH 8.0)[1] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 25°C[4] |

| Injection Volume | 10 µL |

| Run Time | 2.5 min[3] |

Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent[1][3] |

| Ionization Mode | Positive Ion Electrospray (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | As per instrument recommendation |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrabenazine | 318.2 | 220.0[5], 165.1[6] |

| α-HTBZ | 320.2 | 302.4[5] |

| β-HTBZ | 320.2 | 165.2[5] |

| Tetrabenazine-d7 (IS) | 325.1 | 220.0[5] |

Quantitative Data Summary

The following table summarizes typical calibration curve ranges and lower limits of quantification (LLOQ) for the analysis of tetrabenazine and its metabolites.

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² |

| Tetrabenazine | 0.01 - 5.03[3] | 0.01[3], 0.100[1] | ≥ 0.99[3] |

| α-HTBZ | 0.50 - 100[3] | 0.200[1] | ≥ 0.99[3] |

| β-HTBZ | 0.50 - 100[3] | 0.200[1] | ≥ 0.99[3] |

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analytes and internal standard.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Matrix Effect: Assessing the suppression or enhancement of ionization by co-eluting matrix components.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Evaluating the stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a sensitive, specific, and robust approach for the simultaneous quantification of tetrabenazine and its major active metabolites, α-HTBZ and β-HTBZ, in human plasma. This method is well-suited for pharmacokinetic and clinical studies, enabling a comprehensive understanding of the disposition of tetrabenazine in the body. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for regulatory submissions and clinical decision-making.

References

- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note and Protocol for Establishing a Calibration Curve with Tetrabenazine-D7

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the establishment of a robust and reliable calibration curve for the quantification of tetrabenazine using its deuterated internal standard, Tetrabenazine-D7. The described method is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique widely used in pharmacokinetic and drug metabolism studies. Tetrabenazine-D7 serves as an ideal internal standard as it shares similar physicochemical properties with the analyte, tetrabenazine, but is mass-differentiated, allowing for accurate correction of variations during sample preparation and analysis.[1][2][3]

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions, constructing the calibration curve, and analyzing samples using LC-MS/MS.

1. Materials and Reagents

-

Tetrabenazine reference standard

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

2. Preparation of Stock and Working Solutions

-

Tetrabenazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tetrabenazine reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.

-

Tetrabenazine-D7 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetrabenazine-D7 in acetonitrile to achieve a final concentration of 1 mg/mL.[2]

-

Tetrabenazine Working Solutions: Prepare a series of working solutions by serially diluting the tetrabenazine stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water) to create concentrations for spiking into the biological matrix for the calibration curve.

-

IS Working Solution: Dilute the IS stock solution with a suitable solvent to a final concentration appropriate for addition to all samples (calibration standards, quality controls, and unknown samples). A typical concentration might be 10 ng/mL.

3. Preparation of Calibration Standards

-

Label a series of microcentrifuge tubes for each calibration standard (e.g., Blank, Cal 1 to Cal 8).

-

Aliquot 200 µL of the biological matrix (e.g., human plasma) into each tube.[1][2]

-

Spike the appropriate tetrabenazine working solution into each tube to achieve the desired final concentrations for the calibration curve. A typical calibration curve range for tetrabenazine is 0.01 to 5.03 ng/mL.[1][2]

-

Add a consistent volume of the IS working solution to all tubes (except the blank) to yield a constant concentration of the internal standard.

-

Vortex mix all tubes thoroughly.

4. Sample Preparation (Solid-Phase Extraction)

-

Condition the C18 SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples (calibration standards, QCs, and unknowns) onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes (tetrabenazine and Tetrabenazine-D7) from the cartridges.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[1][2]

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions:

-

Tetrabenazine: Monitor the specific precursor to product ion transition.

-

Tetrabenazine-D7: Monitor the specific precursor to product ion transition (e.g., m/z 325.1 to 220.0).[2]

-

-

6. Data Analysis and Calibration Curve Construction

-

Integrate the peak areas for both tetrabenazine and Tetrabenazine-D7 for each calibration standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of each calibration standard.

-

Perform a linear regression analysis (weighted 1/x or 1/x²) to determine the best fit for the curve.

-

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[1][2]

Data Presentation

The quantitative data for the established calibration curve should be summarized in a clear and concise table.

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Curve Range | Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) | 0.01 - 5.03 ng/mL[1][2] |

| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99[1][2] |

| Linearity | Linear regression with appropriate weighting | Linear |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) | Meets criteria |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Meets criteria |